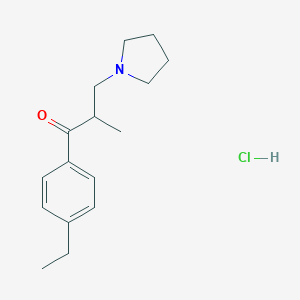

Inaperisone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Inaperisone hydrochloride (INH) is a chemical compound that belongs to the class of piperidines. It is a muscle relaxant that is used to treat muscle stiffness and spasms. INH is a relatively new drug, and its synthesis method was first described in 2005. Since then, INH has been the subject of several scientific studies, and its mechanism of action and biochemical and physiological effects have been extensively researched.

Wirkmechanismus

The exact mechanism of action of Inaperisone hydrochloride is not fully understood, but it is thought to work by inhibiting the release of acetylcholine at the neuromuscular junction. This leads to a decrease in muscle tone and relaxation of the affected muscles. This compound has also been found to have some antihistaminic and anticholinergic activity, which may contribute to its muscle relaxant effects.

Biochemical and Physiological Effects

This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. This compound has also been found to increase the levels of GABA, a neurotransmitter that is involved in the regulation of muscle tone. Additionally, this compound has been found to have some antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

Inaperisone hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. Additionally, it has a well-established mechanism of action, which makes it a useful tool for studying the neuromuscular system. However, there are also some limitations to the use of this compound in lab experiments. Its effects on the body are not fully understood, and it may have off-target effects that could confound experimental results.

Zukünftige Richtungen

For research on Inaperisone hydrochloride include the development of new formulations, investigation of its potential use in the treatment of other neurological disorders, and further understanding of its mechanism of action.

Synthesemethoden

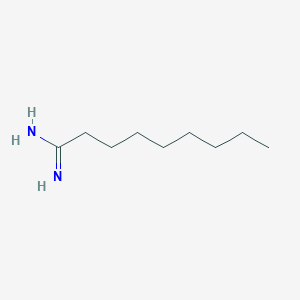

The synthesis of Inaperisone hydrochloride involves the reaction of 3,4-dichlorobenzaldehyde with piperidine in the presence of sodium borohydride. This reaction leads to the formation of 3,4-dichloro-N-(piperidin-4-yl)benzamide, which is then converted to this compound hydrochloride by reacting it with hydrochloric acid. The synthesis method of this compound is relatively simple and yields a high purity product.

Wissenschaftliche Forschungsanwendungen

Inaperisone hydrochloride has been the subject of several scientific studies, and its potential applications in the field of medicine have been explored. This compound has been found to be effective in treating muscle stiffness and spasms caused by various conditions, including cerebral palsy, multiple sclerosis, and spinal cord injury. It has also been investigated for its potential use in the treatment of Parkinson's disease, dystonia, and other movement disorders.

Eigenschaften

CAS-Nummer |

118230-97-0 |

|---|---|

Molekularformel |

C16H24ClNO |

Molekulargewicht |

281.82 g/mol |

IUPAC-Name |

1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C16H23NO.ClH/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17;/h6-9,13H,3-5,10-12H2,1-2H3;1H |

InChI-Schlüssel |

XRNRWEXKJWQEJR-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl |

Kanonische SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2.Cl |

Andere CAS-Nummern |

118230-97-0 |

Verwandte CAS-Nummern |

99323-21-4 (Parent) |

Synonyme |

(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride HSR 770 HSR-770 HY 770 HY-770 inaperisone inaperisone hydrochloride inaperisone hydrochloride, (+-)-isomer inaperisone, (+-)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)

![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)